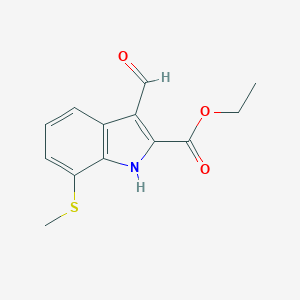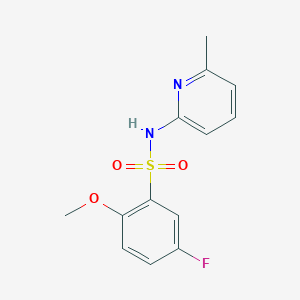![molecular formula C14H20BrNO4S B288170 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is also known as BMS-986142 and belongs to the class of sulfonyl pyridine compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves the inhibition of TYK2. TYK2 is a protein that is involved in the activation of immune cells by cytokines. The inhibition of TYK2 leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether have been studied extensively. The compound has been found to be a potent and selective inhibitor of TYK2. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether in lab experiments include its potency and selectivity as a TYK2 inhibitor. The compound also has low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether. One direction is the development of more potent and selective TYK2 inhibitors based on the structure of this compound. Another direction is the investigation of the compound's potential applications in the treatment of other autoimmune diseases. Additionally, the compound's efficacy and safety in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
In conclusion, 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether is a promising compound with potential applications in the field of immunology. Its potency and selectivity as a TYK2 inhibitor make it a promising candidate for drug development. Further research is needed to explore its potential applications and evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether involves several steps. The first step is the synthesis of 2,6-dimethyl-4-morpholine sulfonamide, which is then reacted with 4-bromo-5-methyl-2-nitrophenol to obtain the intermediate product. The final step involves the reduction of the nitro group to the amine group using a palladium catalyst to obtain the desired product.
Applications De Recherche Scientifique
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether has potential applications in various fields of research. One of the primary applications of this compound is in the field of immunology. It has been found to be a potent and selective inhibitor of TYK2, a protein that plays a crucial role in the activation of immune cells. The inhibition of TYK2 can lead to the suppression of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
Propriétés
Nom du produit |
4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether |
|---|---|
Formule moléculaire |
C14H20BrNO4S |
Poids moléculaire |
378.28 g/mol |
Nom IUPAC |
4-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C14H20BrNO4S/c1-9-5-13(19-4)14(6-12(9)15)21(17,18)16-7-10(2)20-11(3)8-16/h5-6,10-11H,7-8H2,1-4H3 |
Clé InChI |
MKOLLYPARQRULR-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
SMILES canonique |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)
![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)

![4-Tert-butyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288098.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)

![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)